2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol
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Overview
Description
2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol is a compound that features a unique structure combining an indene moiety with an amino alcohol. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The indene structure is known for its stability and biological activity, making derivatives of this compound valuable for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol typically involves the reaction of 2,3-dihydro-1H-inden-1-one with an appropriate amine and a butanol derivative. One common method includes the reduction of 2,3-dihydro-1H-inden-1-one to form the corresponding alcohol, followed by amination with a butylamine under controlled conditions . This reaction often requires catalysts such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure hydrogenation techniques and advanced purification methods, such as chromatography, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol exerts its effects is primarily through its interaction with biological targets. The indene moiety can bind to various receptors and enzymes, modulating their activity. The amino alcohol group can enhance the compound’s solubility and facilitate its transport across cell membranes . The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[(2,3-Dihydro-1H-inden-1-yl)amino]butan-1-ol is unique due to its combination of an indene moiety with an amino alcohol, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H19NO |
---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-inden-1-ylamino)butan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-2-11(9-15)14-13-8-7-10-5-3-4-6-12(10)13/h3-6,11,13-15H,2,7-9H2,1H3 |
InChI Key |
NSOGFEBVUSXBRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1CCC2=CC=CC=C12 |
Origin of Product |
United States |
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